molecular formula C20H24N2O4 B4283505 N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

Cat. No.: B4283505
M. Wt: 356.4 g/mol
InChI Key: NITWFZRGGGGCCN-UHFFFAOYSA-N
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Description

N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide is an organic compound with the molecular formula C20H24N2O4 This compound is characterized by its complex structure, which includes an ethylphenyl group, a nitrophenoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Ethylphenyl Intermediate: The initial step involves the alkylation of 4-ethylphenyl with an appropriate alkyl halide under basic conditions to form the ethylphenyl intermediate.

    Nitration: The ethylphenyl intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Amidation: The final step involves the reaction of the nitrophenoxy intermediate with 2-methyl-2-propanamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethylphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.

Major Products

    Oxidation: Conversion of the nitro group to an amine group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various substituents on the ethylphenyl ring.

Scientific Research Applications

N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethylphenyl and propanamide groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide
  • N-[1-(4-methylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide

Uniqueness

N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-ethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-5-15-10-12-16(13-11-15)14(2)21-19(23)20(3,4)26-18-9-7-6-8-17(18)22(24)25/h6-14H,5H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITWFZRGGGGCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NC(=O)C(C)(C)OC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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